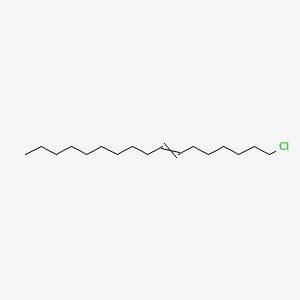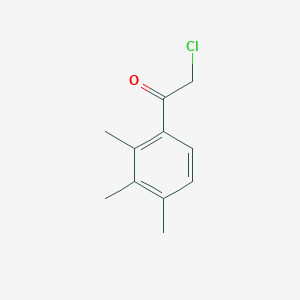
trans-N-Hydroxy-4-aminostilbene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
trans-N-Hydroxy-4-aminostilbene: is a derivative of stilbene, a compound known for its diverse biological activities.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of trans-N-Hydroxy-4-aminostilbene typically involves the reduction of 4-nitrostilbene followed by hydroxylation. One common method includes the partial reduction of 4-nitrostilbene using aluminum amalgam, followed by acetylation . This process yields this compound with a melting point of approximately 200°C .
Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the general approach involves large-scale synthesis using the aforementioned reduction and hydroxylation techniques. The process may be optimized for higher yields and purity through various reaction conditions and catalysts.
Analyse Des Réactions Chimiques
Types of Reactions: trans-N-Hydroxy-4-aminostilbene undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form various derivatives.
Reduction: Reduction of nitro groups to amine groups is a key step in its synthesis.
Substitution: Substitution reactions can occur at the amino or hydroxyl groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Aluminum amalgam and hydrazine are frequently used for reduction reactions.
Substitution: Various halogenating agents and nucleophiles can be used for substitution reactions.
Major Products Formed: The major products formed from these reactions include various hydroxylated and aminated derivatives of stilbene, which can exhibit different biological activities and properties .
Applications De Recherche Scientifique
Chemistry: In chemistry, trans-N-Hydroxy-4-aminostilbene is used as an intermediate in the synthesis of more complex molecules.
Biology and Medicine: The compound has shown promise in biological and medical research due to its potential anticancer, antimicrobial, and anti-inflammatory properties. It is also studied for its role in inhibiting certain enzymes and pathways involved in disease progression .
Industry: In the industrial sector, this compound is used in the production of dyes, pigments, and other chemical products. Its stability and reactivity make it a valuable component in various manufacturing processes .
Mécanisme D'action
The mechanism of action of trans-N-Hydroxy-4-aminostilbene involves its interaction with specific molecular targets and pathways. The compound can undergo metabolic activation, leading to the formation of reactive intermediates that interact with cellular components. These interactions can result in the inhibition of enzyme activity, disruption of cellular processes, and induction of apoptosis in cancer cells .
Comparaison Avec Des Composés Similaires
Resveratrol: A well-known stilbene with antioxidant and anticancer properties.
Pterostilbene: Another stilbene derivative with potential health benefits, including anti-inflammatory and antidiabetic effects.
Combretastatin: A stilbene derivative used as a vascular disrupting agent in cancer therapy.
Uniqueness: trans-N-Hydroxy-4-aminostilbene is unique due to its specific hydroxylation and amination, which confer distinct biological activities and chemical reactivity. Its ability to form reactive intermediates and interact with various molecular targets sets it apart from other stilbene derivatives .
Propriétés
Numéro CAS |
53819-95-7 |
|---|---|
Formule moléculaire |
C14H13NO |
Poids moléculaire |
211.26 g/mol |
Nom IUPAC |
N-[4-[(E)-2-phenylethenyl]phenyl]hydroxylamine |
InChI |
InChI=1S/C14H13NO/c16-15-14-10-8-13(9-11-14)7-6-12-4-2-1-3-5-12/h1-11,15-16H/b7-6+ |
Clé InChI |
NERSJRGIHYMPEP-VOTSOKGWSA-N |
SMILES isomérique |
C1=CC=C(C=C1)/C=C/C2=CC=C(C=C2)NO |
SMILES canonique |
C1=CC=C(C=C1)C=CC2=CC=C(C=C2)NO |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.












![3-[(1E)-3,3-Dimethyltriaz-1-en-1-yl]pyridine-4-carboxylic acid](/img/structure/B13944854.png)


![2-Methyl-3,3a,4,5,6,6a-hexahydrocyclopenta[b]pyrrole](/img/structure/B13944868.png)
